5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Overview
Description
5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and various ether and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the methoxyphenoxy group: This step may involve etherification reactions using methoxyphenol and appropriate alkylating agents.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the nature of the target and the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carboxamide
- 5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carboxylic acid
- 5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-methyl
Uniqueness
The uniqueness of 5-((2-Methoxyethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity, biological activity, or material properties compared to similar compounds. For example, the presence of the nitrile group might enhance its ability to participate in certain types of reactions or interactions, setting it apart from related compounds with different substituents.
Properties
IUPAC Name |
5-(2-methoxyethylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-23-10-9-21-18-16(11-20)22-19(27-18)17-8-7-15(26-17)12-25-14-5-3-13(24-2)4-6-14/h3-8,21H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDIZOCEBVTJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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